(4-Hydroxyphenyl)diphenylphosphine

Catalog No.
S1919771
CAS No.
5068-21-3
M.F
C18H15OP
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Hydroxyphenyl)diphenylphosphine

CAS Number

5068-21-3

Product Name

(4-Hydroxyphenyl)diphenylphosphine

IUPAC Name

4-diphenylphosphanylphenol

Molecular Formula

C18H15OP

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H15OP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H

InChI Key

QOPABJOZVXZFJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O

Ligand in Transition-Metal Catalysis

(4-Hydroxyphenyl)diphenylphosphine functions as a ligand in transition-metal catalysis. Ligands are molecules that bind to a central metal atom in a complex, influencing its reactivity. This specific phosphine ligand possesses both a phosphine group (PPh2) and a hydroxyl group (OH) []. The phosphine group readily binds to transition metals, while the hydroxyl group can participate in hydrogen bonding or act as a directing group, influencing reaction regioselectivity [, ].

(4-Hydroxyphenyl)diphenylphosphine has been shown to be a valuable ligand for various cross-coupling reactions, including:

  • Buchwald-Hartwig coupling []
  • Suzuki-Miyaura coupling []
  • Stille coupling []
  • Sonogashira coupling []
  • Negishi coupling []
  • Heck coupling []
  • Hiyama coupling []

(4-Hydroxyphenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C18H15OP and a molecular weight of 278.28 g/mol. It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a diphenylphosphine moiety. This compound is notable for its potential applications in various fields, including organic synthesis and biochemistry, particularly in proteomics research .

(4-Hydroxyphenyl)diphenylphosphine functions as a ligand in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the phosphorus atom donates electron density to the palladium center, forming a coordination complex. This complex activates the organic substrates involved in the reaction, facilitating the formation of new C-C bonds [].

Typical of phosphine derivatives. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: Under oxidative conditions, (4-Hydroxyphenyl)diphenylphosphine can be converted into its corresponding oxide or phosphine oxide.
  • Formation of Coordination Complexes: The phosphorus atom can coordinate with metals, forming complexes that may exhibit unique catalytic properties.

These reactions highlight the versatility of (4-Hydroxyphenyl)diphenylphosphine in synthetic organic chemistry and materials science .

Several methods exist for synthesizing (4-Hydroxyphenyl)diphenylphosphine:

  • Phosphination of Phenols: This method involves the reaction of phenolic compounds with phosphorus-containing reagents, leading to the formation of diphenylphosphine derivatives.
  • Reduction Reactions: Starting from corresponding phosphine oxides or chlorides, reduction methods can yield (4-Hydroxyphenyl)diphenylphosphine.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can also facilitate the formation of this compound from aryl halides and phosphines.

These synthetic routes allow for the production of (4-Hydroxyphenyl)diphenylphosphine with varying degrees of purity and yield .

(4-Hydroxyphenyl)diphenylphosphineHydroxyl group + diphenylphosphineCatalysis, biochemical researchDiphenylphosphineTwo phenyl groups + phosphorusLigand in catalytic reactionsPhenolSingle phenolic ringSolvent, antisepticTriphenylphosphineThree phenyl groupsLigand in coordination chemistry

The uniqueness of (4-Hydroxyphenyl)diphenylphosphine lies in its combination of a hydroxyl group with a diphenylphosphine structure, which enhances its reactivity and potential applications compared to similar compounds .

Interaction studies involving (4-Hydroxyphenyl)diphenylphosphine focus on its behavior in various chemical environments and its interactions with biological molecules. Research indicates that this compound can affect enzyme activity and influence cellular processes through its interactions with proteins and nucleic acids. Detailed studies are ongoing to better understand these interactions and their implications for drug design and development .

Several compounds share structural similarities with (4-Hydroxyphenyl)diphenylphosphine, including:

  • Diphenylphosphine: Lacks the hydroxyl group but shares similar phosphorus chemistry.
  • Phenol: A simpler structure that lacks phosphorus but shares the aromatic characteristic.
  • Triphenylphosphine: Contains three phenyl groups instead of two, affecting its reactivity and applications.

Comparison Table

CompoundStructural Features

XLogP3

4.3

Wikipedia

(4-Hydroxyphenyl)diphenylphosphine

Dates

Modify: 2023-08-16

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